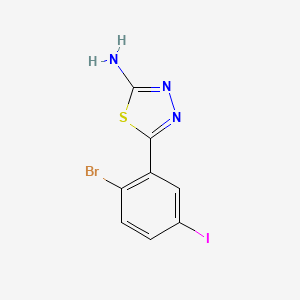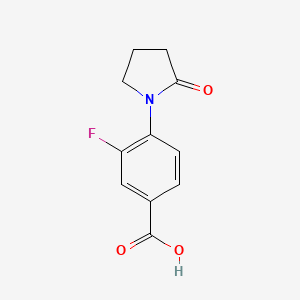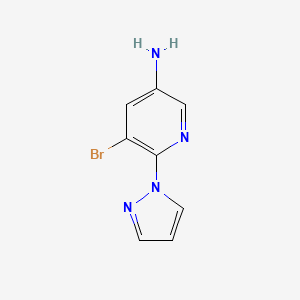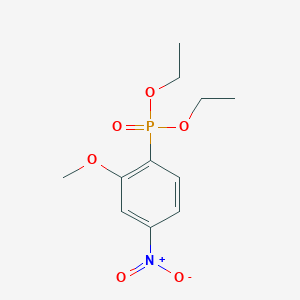
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a naphthalene moiety, and a tert-butoxycarbonyl protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the naphthalene moiety, and the addition of the tert-butoxycarbonyl protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The pyrrolidine ring can be reduced to form different substituted pyrrolidines.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene moiety can yield naphthoquinone derivatives, while reduction of the pyrrolidine ring can produce various substituted pyrrolidines.
科学的研究の応用
Chemistry
In chemistry, (2S,4S)-1-(tert-Butoxycarbonyl)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicine, this compound has potential applications as a precursor for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The naphthalene moiety can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(1-naphthalenyloxy)-2-pyrrolidinecarboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-naphthalenyloxy)-2-pyrrolidinecarboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(3,4-dihydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylic acid
Uniqueness
The uniqueness of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylic acid lies in its specific structural features, such as the tetrahydro-naphthalene moiety and the tert-butoxycarbonyl protecting group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C20H27NO5 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H27NO5/c1-20(2,3)26-19(24)21-12-14(11-16(21)18(22)23)25-17-10-6-8-13-7-4-5-9-15(13)17/h6,8,10,14,16H,4-5,7,9,11-12H2,1-3H3,(H,22,23)/t14-,16-/m0/s1 |
InChIキー |
COSSSEBWMPBNFU-HOCLYGCPSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC3=C2CCCC3 |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC3=C2CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13709021.png)


![2-Amino-5-[(3,5-dimethyl-1-pyrazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13709045.png)



